molecular formula C7H6INO2 B091180 1-Iodo-2-methyl-3-nitrobenzene CAS No. 41252-98-6

1-Iodo-2-methyl-3-nitrobenzene

Cat. No. B091180
CAS RN: 41252-98-6
M. Wt: 263.03 g/mol
InChI Key: ZVAKFJFOGUFJON-UHFFFAOYSA-N
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Description

1-Iodo-2-methyl-3-nitrobenzene is a compound that is not directly discussed in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the crystal packing of 1-iodo-3-nitrobenzene involves planar molecules linked by iodine and nitro group interactions . This suggests that 1-iodo-2-methyl-3-nitrobenzene may also exhibit interesting intermolecular interactions due to the presence of both an iodo and a nitro group.

Synthesis Analysis

The synthesis of related compounds often involves functionalization of aromatic rings and the formation of C-C and C-O bonds, as seen in the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes using iodobenzene as a catalyst . While the exact synthesis of 1-iodo-2-methyl-3-nitrobenzene is not detailed, the methodologies applied in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be quite complex. For example, the crystal structure of 1,3,5-triisopropyl-2-nitrobenzene shows that the nitro group is almost perpendicular to the aromatic ring . This could imply that in 1-iodo-2-methyl-3-nitrobenzene, the nitro group may also adopt a non-coplanar orientation with respect to the benzene ring, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzene derivatives can lead to a variety of products. For instance, 1,3,5-trinitrobenzene reacts with diazomethane to form a dinitro-tropane derivative . This demonstrates the reactivity of nitro groups in aromatic compounds, which could be relevant when considering the chemical reactions of 1-iodo-2-methyl-3-nitrobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The presence of substituents like iodine and nitro groups can affect the compound's melting point, solubility, and reactivity. For example, the crystal packing in 1-iodo-3-nitrobenzene is characterized by specific intermolecular interactions , which could be indicative of the properties of 1-iodo-2-methyl-3-nitrobenzene. Additionally, the presence of a methyl group could introduce steric effects and influence the compound's physical properties.

Scientific Research Applications

  • General Information

    • 1-Iodo-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H6INO2 . It is a solid substance that should be stored in a dark, dry place at room temperature .
    • Nitro compounds, such as 1-Iodo-2-methyl-3-nitrobenzene, are an important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .
  • Synthesis of Pyrrolo [3,2- b ]pyridine Amide and 3′-Nitro-4-Methylthiobiphenyl

    • 1-Iodo-3-nitrobenzene was used in the synthesis of 5-substituted pyrrolo [3,2- b ]pyridine amide and 3′-nitro-4-methylthiobiphenyl . This process involved a palladium (0) catalyzed cross-coupling reaction between heteroarylzinc iodide and unsaturated iodide .
  • Synthesis of 2- (2-Pyridyl)-3H-Indol-3-One N-Oxide and 1- (2-Nitrophenyl)-1 H -Indole

    • 1-Iodo-2-nitrobenzene was used in one step synthesis of 2- (2-Pyridyl)-3H-indol-3-one N-Oxide . It was also used in the synthesis of 1- (2-Nitrophenyl)-1 H -indole in the presence of PEG 3400 (poly (ethylene glycol))–Cs 2 CO 3 –copper pre-catalyst under microwave activation .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

1-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAKFJFOGUFJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468219
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-methyl-3-nitrobenzene

CAS RN

41252-98-6
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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